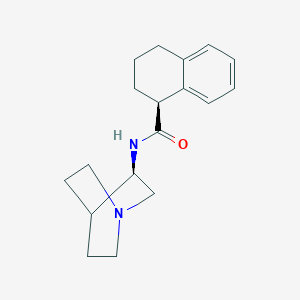
(S)-N-((R)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a chiral compound with significant interest in various scientific fields This compound is known for its unique structural features, which include a quinuclidine moiety and a tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinuclidine Moiety: This step involves the synthesis of the quinuclidine ring, which can be achieved through cyclization reactions of appropriate precursors.
Attachment of the Tetrahydronaphthalene Ring: The tetrahydronaphthalene ring is introduced through a series of reactions, including hydrogenation and cyclization.
Coupling Reaction: The final step involves coupling the quinuclidine moiety with the tetrahydronaphthalene ring using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of (S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
(S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinuclidine derivatives and tetrahydronaphthalene-based molecules. Examples include:
- ®-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- (S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide
Uniqueness
(S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to its specific stereochemistry and the combination of the quinuclidine and tetrahydronaphthalene moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H24N2O |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
(1S)-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17-/m0/s1 |
Clave InChI |
KOAZNWLKDYIEHQ-IRXDYDNUSA-N |
SMILES isomérico |
C1C[C@@H](C2=CC=CC=C2C1)C(=O)N[C@H]3CN4CCC3CC4 |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


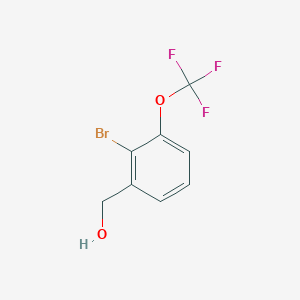
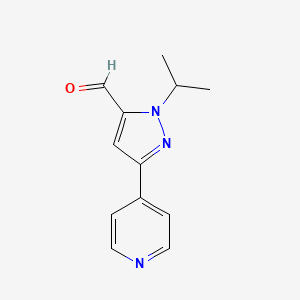

![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
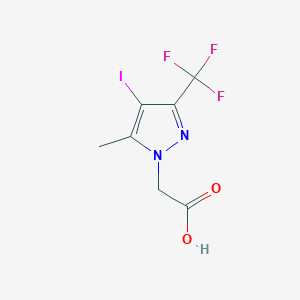
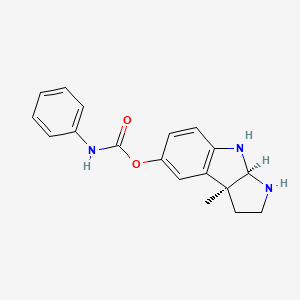
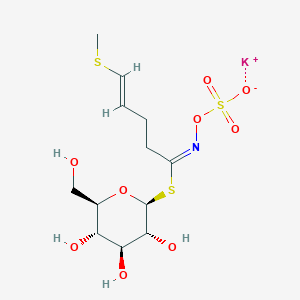
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)
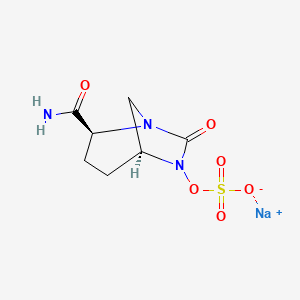

![[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)
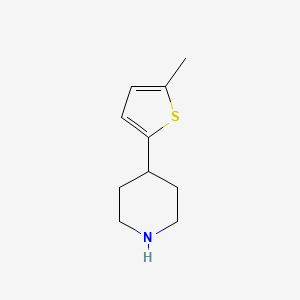
![2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
